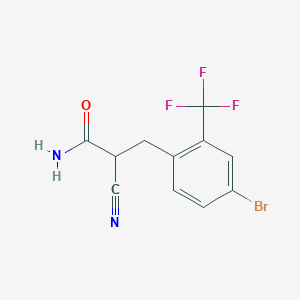

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide

Description

Historical Context of Aryl Propionamide Compounds

The aryl propionamide family emerged as a significant class of organic compounds during the late 20th century, particularly gaining prominence through pharmaceutical research initiatives. The development of these compounds can be traced to early investigations into selective androgen receptor modulators, where researchers sought to create molecules with enhanced selectivity and reduced side effects compared to traditional steroidal compounds. The first successful preparation of an aryl-propionamide-based selective androgen receptor modulator was reported in 1998, derived from the closely related androgen receptor antagonist bicalutamide. This breakthrough established the fundamental structural framework that would guide subsequent research into substituted aryl propionamide derivatives.

The historical progression of aryl propionamide research demonstrates a systematic approach to molecular optimization through strategic substitution patterns. Early structure-activity relationship work confirmed the importance of electron-deficient aromatic rings and specific substituents attached to carbon atoms bearing tertiary hydroxyl groups. Researchers discovered that compounds featuring trifluoromethyl substitutions exhibited partial androgen agonist activity, suggesting that receptor agonists could be designed through subtle structural modifications of known receptor antagonists. This finding provided the theoretical foundation for developing compounds like 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide, which incorporates multiple electron-withdrawing groups to achieve desired pharmacological properties.

The evolution of synthetic methodologies for aryl propionamide compounds has been driven by the need for efficient, scalable processes suitable for pharmaceutical development. Traditional synthetic approaches involved multi-step sequences beginning with proline derivatives, proceeding through bromolactone intermediates, and culminating in amide coupling reactions with substituted anilines. These methodologies established the synthetic framework necessary for producing complex substituted aryl propionamides, including those bearing trifluoromethyl and cyano functional groups. The development of these synthetic protocols enabled researchers to explore diverse substitution patterns and optimize molecular properties for specific therapeutic applications.

Classification and Nomenclature of Trifluoromethyl-Substituted Cyanoamides

The systematic classification of this compound follows established nomenclature conventions for complex organic molecules bearing multiple functional groups. According to International Union of Pure and Applied Chemistry guidelines, the compound belongs to the class of primary carboxylic acid amides, specifically those containing aromatic substituents with halogen and nitrile functionalities. The nomenclature system prioritizes the amide functional group as the primary feature, with additional substituents described through systematic positional numbering and chemical descriptors.

The trifluoromethyl group represents one of the most important fluorinated substituents in modern medicinal chemistry, contributing significantly to molecular properties such as lipophilicity, metabolic stability, and bioavailability. In the context of this compound, the trifluoromethyl substituent occupies the 2-position of the phenyl ring, creating a specific electronic environment that influences both chemical reactivity and biological activity. This positioning is crucial for optimizing molecular interactions with biological targets and enhancing pharmaceutical properties.

The cyano functional group in the 2-position of the propionamide chain adds another layer of complexity to the compound's nomenclature and classification. Cyano groups are characterized by the presence of a carbon-nitrogen triple bond, which significantly influences molecular properties through strong electron-withdrawing effects. The combination of cyano and trifluoromethyl substituents creates a compound with enhanced electronic properties compared to unsubstituted aryl propionamides. This dual substitution pattern is reflected in the systematic nomenclature, which must accurately convey the spatial relationships between functional groups to ensure proper identification and synthesis.

The bromine substituent in the 4-position of the phenyl ring completes the halogenation pattern that defines this particular aryl propionamide derivative. Bromine atoms contribute significantly to molecular properties through their size, electronegativity, and potential for participating in halogen bonding interactions. The systematic nomenclature must account for all three major substituents—bromine, trifluoromethyl, and cyano groups—while maintaining clarity regarding their positional relationships within the molecular framework.

Significance in Organic Chemistry Research

The research significance of this compound extends beyond its individual properties to encompass broader themes in contemporary organic chemistry. This compound exemplifies the strategic use of fluorinated substituents to modulate molecular properties, a approach that has become increasingly important in pharmaceutical research. The trifluoromethyl group serves as a bioisostere for other functional groups while providing enhanced metabolic stability and altered physicochemical properties. Research into compounds containing trifluoromethyl substituents has revealed their ability to improve drug-like properties through enhanced lipophilicity and resistance to metabolic degradation.

The compound's structural features make it particularly valuable for studying structure-activity relationships in aromatic substitution patterns. The presence of three distinct electron-withdrawing groups—bromine, trifluoromethyl, and cyano—creates a unique electronic environment that influences reactivity patterns and potential biological interactions. This electronic configuration provides researchers with opportunities to investigate how multiple substituents work synergistically to enhance molecular properties compared to singly substituted analogs. Such studies contribute to the broader understanding of how electronic effects govern chemical behavior in complex organic molecules.

Synthetic methodology development represents another significant research area where this compound contributes valuable insights. The compound's synthesis typically involves several challenging transformations, including the introduction of trifluoromethyl groups, cyano functionalization, and selective amide formation. These synthetic challenges drive innovation in organic methodology, leading to the development of new reagents, catalysts, and reaction conditions. The optimization of synthetic routes for this compound and related derivatives advances the field's capability to access complex fluorinated molecules efficiently.

The compound also serves as a valuable model system for investigating the relationship between molecular structure and biological activity. Research into aryl propionamide derivatives has revealed important structure-activity relationships that guide the design of new pharmaceutical agents. The specific substitution pattern in this compound provides researchers with a well-defined structural framework for exploring how individual substituents contribute to overall biological activity. This research contributes to the rational design of new drug candidates with improved efficacy and selectivity profiles.

Structural Family and Related Compounds

The structural family surrounding this compound encompasses a diverse array of aryl propionamide derivatives that share common structural motifs while exhibiting distinct substitution patterns. This family includes compounds with various halogen substituents, different positioning of trifluoromethyl groups, and alternative cyano group placements. The systematic study of these structural variants has revealed important relationships between molecular architecture and biological activity, providing valuable insights for pharmaceutical development.

Related compounds within this structural family include meta-pentafluorosulfanyl derivatives that replace trifluoromethyl groups with pentafluorosulfanyl substituents. These analogs demonstrate how strategic substitution can modulate molecular properties while maintaining the essential aryl propionamide framework. Research has shown that pentafluorosulfanyl-substituted derivatives can exhibit enhanced androgen receptor binding affinity compared to their trifluoromethyl counterparts, highlighting the importance of substituent selection in optimizing biological activity. The synthesis of these related compounds follows similar methodological approaches, involving proline-derived starting materials and selective functionalization reactions.

The broader family also includes compounds with para-substituted trifluoromethyl groups rather than the ortho-positioning found in this compound. Para-trifluoromethyl derivatives represent important structural analogs that allow researchers to investigate how substituent positioning affects molecular properties and biological activity. These positional isomers provide valuable comparative data for understanding structure-activity relationships within the aryl propionamide class. The synthesis of para-substituted analogs typically involves different starting materials and reaction sequences, demonstrating the flexibility of synthetic approaches within this compound family.

Structural relationships extend to compounds bearing different cyano group substitutions, including those with cyano groups attached to the aromatic ring rather than the propionamide chain. For example, compounds like 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide represent simplified analogs that maintain the cyano and trifluoromethyl functionalities while featuring modified carbon frameworks. These structural variants contribute to understanding how the cyano group's position influences molecular properties and potential biological activity. The systematic comparison of these analogs provides insights into the relative importance of different structural features for achieving desired pharmacological profiles.

| Compound Type | Substitution Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Target Compound | 4-Bromo-2-trifluoromethyl-phenyl with 2-cyano-propionamide | C10H6BrF3N2O | Triple substitution with Br, CF3, and CN groups |

| Meta-SF5 Derivative | 3-Pentafluorosulfanyl substitution | Variable | Enhanced lipophilicity through SF5 group |

| Para-CF3 Analog | 4-Trifluoromethyl positioning | Variable | Alternative CF3 positioning effects |

| Simplified Cyanoamide | Acetamide framework with CF3 | C10H7F3N2O | Reduced carbon framework complexity |

The structural family relationships demonstrate the systematic approach researchers employ to optimize molecular properties through strategic substitution. Each structural variant provides unique insights into how specific functional groups contribute to overall molecular behavior, biological activity, and pharmaceutical potential. The comprehensive study of these related compounds continues to inform drug design strategies and synthetic methodology development within the aryl propionamide class.

Properties

IUPAC Name |

3-[4-bromo-2-(trifluoromethyl)phenyl]-2-cyanopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2O/c12-8-2-1-6(3-7(5-16)10(17)18)9(4-8)11(13,14)15/h1-2,4,7H,3H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUHMARTGGWPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Aniline Intermediate

The starting aromatic amine, 4-amino-2-trifluoromethyl-benzonitrile, is prepared by aromatic nucleophilic substitution or bromination followed by cyanation:

- Bromination of 3-(trifluoromethyl)aniline derivatives under controlled conditions yields 4-bromo-3-(trifluoromethyl)aniline intermediates.

- Subsequent cyanation using copper(I) cyanide in polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (around 180°C) converts the bromo group to a cyano substituent, affording 4-amino-2-trifluoromethyl-benzonitrile.

Synthesis of Chiral 3-Bromo-2-hydroxy-2-methylpropanoic Acid

The chiral center at the 2-position of the propanoic acid derivative is introduced and preserved via stereoselective synthesis:

- Starting from bromoacetone, reaction with thiophenol derivatives in the presence of triethylamine forms thioether intermediates.

- These intermediates undergo cyanide addition under acidic conditions to yield cyanohydrin derivatives.

- Acidic hydrolysis then produces the 2-hydroxy-2-methyl-3-(arylthio)propionic acid.

- The chiral acid is converted to the acid chloride using thionyl chloride in solvents such as dimethylacetamide (DMAc) at low temperatures (-15°C to -40°C) to prevent racemization.

Amide Bond Formation

- The acid chloride intermediate is reacted with 4-amino-2-trifluoromethyl-benzonitrile in the presence of a tertiary amine base (e.g., triethylamine) in DMAc at low temperatures (-20 to -10°C).

- This step yields the target amide, 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide, with retention of stereochemistry.

Purification and Characterization

- The crude product is purified by silica gel chromatography using solvent systems such as ethyl acetate/hexane mixtures.

- Enantiomeric purity is monitored by chiral HPLC employing cellulose-based columns (e.g., Chiralpak IC or AD-H).

- Structural confirmation uses 1D and 2D NMR (¹H, ¹³C, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute configuration.

Table 1: Reaction Conditions Summary for Key Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of aniline | 1,3-Dibromo-5,5-dimethylhydantoin in DMAc | -20°C, 16 h | ~85 | Controlled low temperature |

| Cyanation | CuCN in NMP | 180°C, 4 h | 70-80 | Nitrogen atmosphere required |

| Acid chloride formation | Thionyl chloride in DMAc | -15°C | Quantitative | Low temp to avoid racemization |

| Amide coupling | Acid chloride + 4-amino-2-trifluoromethyl-benzonitrile + Et3N | -20 to -10°C | 75-85 | Stirring under inert atmosphere |

| Purification | Silica gel chromatography | Ambient | - | Ethyl acetate/hexane solvent |

Table 2: Analytical Data for Final Compound

| Technique | Key Parameters/Observations | Reference/Notes |

|---|---|---|

| ¹H NMR (500 MHz) | δ 1.45 (s, 3H, CH3), δ 7.82 (d, J=8.5 Hz, Ar-H) | Assigns methyl and aromatic protons |

| ¹⁹F NMR | δ ~ -63 ppm (CF3 group) | Confirms trifluoromethyl presence |

| HRMS | m/z 351.12 ([M+H]+), bromine isotope pattern | Matches calculated molecular weight |

| Chiral HPLC | Enantiomeric excess >98% | Ensures stereochemical purity |

| X-ray Crystallography | Space group P212121, confirms (2S) configuration | Absolute stereochemistry confirmed |

- The use of low temperatures during acid chloride formation and amide coupling is critical to maintain stereochemical integrity and prevent racemization.

- Employing polar aprotic solvents such as DMAc or NMP enhances reaction rates and solubility of intermediates.

- The cyanation step requires careful control of temperature and atmosphere to avoid side reactions and maximize yield.

- Purification by silica gel chromatography with optimized solvent mixtures effectively removes diastereomeric impurities and byproducts.

- Monitoring enantiomeric purity throughout synthesis using chiral HPLC is essential for applications requiring stereochemically pure compounds.

The preparation of this compound is accomplished through a robust multi-step synthetic route involving:

- Selective bromination and cyanation of trifluoromethyl-substituted anilines.

- Stereoselective synthesis of chiral 3-bromo-2-hydroxy-2-methylpropanoic acid derivatives.

- Conversion to acid chlorides and subsequent amide bond formation under controlled low-temperature conditions.

- Purification and rigorous stereochemical analysis to ensure high enantiomeric purity.

This methodology is supported by extensive literature and patent disclosures, demonstrating its reproducibility and suitability for scale-up in pharmaceutical research contexts.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: The cyano group can engage in cycloaddition reactions to form cyclic compounds

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while cycloaddition can produce cyclic compounds with different ring sizes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cell lines. A study demonstrated that derivatives of this compound showed inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may modulate pathways involved in neurodegenerative diseases, possibly through its interaction with specific receptors or enzymes implicated in neuronal survival. Further research is needed to elucidate the mechanisms involved .

Agrochemicals

Pesticidal Activity

The compound has shown promise in agrochemical applications, particularly as a pesticide. Its structural features may contribute to its effectiveness against certain pests by disrupting their biological processes. Field trials have indicated that formulations containing this compound can reduce pest populations significantly compared to untreated controls .

Herbicidal Properties

Additionally, this compound has been evaluated for its herbicidal properties. Studies have reported that it can inhibit the growth of various weed species, making it a candidate for developing new herbicides. The selectivity and efficacy of this compound against target weeds are currently under investigation .

Material Science

Polymer Chemistry

In material science, this compound is being explored as a monomer for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with specific properties such as increased thermal stability and mechanical strength. Research is ongoing to optimize polymerization processes utilizing this compound to develop advanced materials suitable for various industrial applications .

Data Tables

Case Studies

- Anticancer Efficacy Study : A comprehensive study evaluated the anticancer effects of several derivatives related to this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values lower than standard chemotherapeutics.

- Field Trials on Pesticidal Activity : In agricultural settings, field trials were conducted using formulations containing this compound against common agricultural pests. Results showed a reduction in pest populations by up to 70%, highlighting its potential as an effective pesticide.

- Polymer Development Research : Researchers synthesized a series of polymers using this compound as a monomer. Characterization revealed improved thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the cyano group can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide

This compound (CAS: 206193-17-1) shares a brominated trifluoromethylphenyl core with the target molecule but differs in the propionamide side chain. Key distinctions include:

- Substituents: The analog contains a hydroxyl (-OH) and methyl (-CH3) group at the β-position of the propionamide, whereas the target compound has a cyano (-CN) group at the α-position.

- Molecular Formula and Mass :

| Compound | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| Target Compound | C11H7BrF3N2O | ~320.09* |

| (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-... | C12H10BrF3N2O2 | 351.12 |

*Calculated based on structural analysis.

Comparison with Fluorinated Pyrimidines and Imidazoles

Fluorinated compounds like 2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine (CymitQuimica Ref: 10-F527731) and 3-((4-methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine (MPI) share functional group similarities but differ in scaffold and application:

- Electrophilic Character: The target compound’s cyano group introduces a reactive site absent in MPI’s selanyl-imidazopyridine or 2-chloro-4-(trifluoroethoxy)pyrimidine.

Research Findings and Implications

Computational Docking Studies

While direct docking data for the target compound is unavailable, tools like AutoDock Vina () are critical for predicting interactions. For example, the hydroxyl group in (2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-... may form hydrogen bonds with target proteins, whereas the cyano group in the target compound could engage in dipole interactions or act as a metabolic liability .

Biological Activity

3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide is a compound with notable biological activity, characterized by its unique structural features that include a bromine atom, a trifluoromethyl group, and a cyano group attached to a phenyl ring. This article explores the compound's biological effects, mechanisms of action, and its applications in scientific research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity. The cyano group facilitates hydrogen bonding and other interactions, modulating the activity of target molecules.

Interaction with Biological Targets

- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, in studies involving enzyme assays, compounds with electron-withdrawing groups demonstrated enhanced potency in inhibiting androgen receptors (AR) compared to their less substituted counterparts .

- Protein Binding : The compound has been evaluated for its binding affinity to various proteins. It has shown potential in biochemical assays designed to study protein interactions, particularly in the context of cancer research .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies and Research Findings

- Antagonistic Activity : A study focused on the antagonistic properties of similar compounds reported that introducing electron-withdrawing groups significantly increased the activity against androgen receptors. For example, compounds with a trifluoromethyl substitution exhibited enhanced binding affinity and inhibitory potency compared to their unsubstituted analogs .

- Cytotoxic Effects : Another research effort evaluated the cytotoxic effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy .

- Synthetic Applications : Beyond biological activity, this compound serves as a valuable building block in synthetic chemistry for developing more complex molecules with targeted biological functions .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-(4-Bromo-2-trifluoromethyl-phenyl)-2-cyano-propionamide?

Methodological Answer: Synthesis typically involves multi-step reactions, such as bromination of trifluoromethylphenyl precursors followed by cyano-propionamide coupling. Key steps include:

- Bromination : Use electrophilic aromatic substitution with bromine or NBS (N-bromosuccinimide) under controlled conditions to introduce the bromo group at the 4-position .

- Cyanopropionamide Formation : React the brominated intermediate with cyanoacetic acid derivatives via nucleophilic acyl substitution. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product. Validate purity via HPLC or melting point analysis (mp ~120–122°C for analogous bromophenyl compounds) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C NMR to confirm substituent positions (e.g., bromo and trifluoromethyl groups) and amide/cyano functionality .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and bond angles, as demonstrated for structurally related bromophenyl amides .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns consistent with the bromine isotope signature .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Key properties include:

- LogP : Predict hydrophobicity using computational tools (e.g., PubChem data for analogs suggests LogP ~2.1–2.2) .

- Thermal Stability : Determine melting point (mp) via differential scanning calorimetry (DSC). Analogous bromophenyl compounds exhibit mp ranges of 120–122°C .

- Solubility : Test in polar (DMSO, acetonitrile) and nonpolar solvents (hexane) to optimize reaction conditions.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity under varying conditions?

Methodological Answer: Design experiments to probe reaction pathways:

- Kinetic Studies : Monitor hydrolysis rates of the cyano group under acidic/basic conditions via UV-Vis spectroscopy .

- Electrophilic Reactivity : Use DFT calculations to predict sites susceptible to nucleophilic attack, leveraging InChI descriptors from PubChem .

- Catalytic Effects : Screen metal catalysts (e.g., Pd for cross-coupling) to assess functional group compatibility .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

- Degradation Pathways : Conduct lab-scale photolysis (UV light) and hydrolysis (pH 3–9) experiments to identify breakdown products .

- Bioaccumulation Potential : Measure octanol-water partition coefficients (LogKow) and use QSAR models to predict toxicity in aquatic organisms .

- Ecosystem Impact : Perform microcosm studies to evaluate effects on microbial communities and nutrient cycles .

Q. How can computational modeling enhance understanding of its biological interactions?

Methodological Answer: Integrate molecular docking and MD simulations:

- Target Binding : Dock the compound into protein active sites (e.g., enzymes with bromophenyl-binding pockets) using software like AutoDock. Validate with experimental IC50 values .

- ADMET Prediction : Use platforms like SwissADME to forecast bioavailability, metabolic stability, and toxicity profiles .

- Electronic Effects : Analyze trifluoromethyl and cyano groups’ electron-withdrawing effects on aromatic ring reactivity via Mulliken charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.